1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is a compound characterized by its thiazole and phenyl groups, which contribute to its biological activity. This compound falls within the category of thiazole derivatives, known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The compound can be synthesized through various methods involving thiazole chemistry. Thiazoles are recognized as versatile scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. The synthesis of 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one has been explored in various studies focusing on thiazole derivatives and their applications in drug development .
This compound is classified as an organic heterocyclic compound, specifically a thiazole derivative. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, making them significant in medicinal chemistry for their ability to interact with biological systems.
The synthesis of 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one features:
The molecular formula is C14H16N2OS, with a molecular weight of approximately 272.35 g/mol. The structural configuration allows for potential interactions with biological targets due to its polar and non-polar regions.
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one can engage in several chemical reactions typical for thiazole derivatives:
These reactions are often facilitated by varying reaction conditions such as temperature, solvent choice, and catalyst presence to achieve desired products efficiently.
The mechanism of action for 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one is primarily linked to its interaction with biological targets:
Studies have shown that derivatives of thiazoles exhibit significant cytotoxicity against various cancer cell lines, indicating a promising potential for therapeutic applications.
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one exhibits physical properties typical of organic compounds:
The chemical properties include:
The applications of 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one are primarily found in medicinal chemistry:
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one represents a structurally distinctive heterocyclic compound that has emerged as a scaffold of significant interest in medicinal chemistry and drug design. Characterized by the presence of a 4,5-dihydrothiazole (thiazoline) ring linked via an amino bridge to an acetyl-substituted phenyl group, this molecule exemplifies the strategic integration of aromatic and saturated heterocyclic components. Its molecular architecture combines hydrogen-bonding capability, conformational flexibility, and hydrophobic domains—attributes that collectively underpin its utility as a synthetic intermediate and pharmacophore component. As a derivative of 1,3-thiazole, a privileged scaffold in bioactive molecule design, this compound occupies an important niche in the exploration of structure-activity relationships in heterocyclic chemistry [8].
The documented history of 1-{4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one traces back to its inclusion in chemical databases and commercial research catalogs in the early 21st century. The compound (CID 3752938) first appeared in PubChem entries, providing foundational structural characterization and physicochemical data, including its molecular formula (C₁₃H₁₆N₂OS) and molecular weight (248.34 g/mol) [1]. Commercial availability followed through suppliers like Santa Cruz Biotechnology (SCBT), which cataloged it explicitly as a research chemical (sc-333698) offered in milligram quantities (250 mg, 1 g) specifically for experimental applications, emphasizing its non-diagnostic and non-therapeutic research purpose [2].
The synthesis of this compound leverages classic heterocyclic formation strategies, particularly adaptations of the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides or thioureas—a reaction pathway that facilitates the construction of the dihydrothiazole ring. The ethyl-substituted thiazoline moiety in this molecule suggests the use of propionaldehyde or its equivalents as a precursor, introducing the ethyl group at the 5-position during the cyclization step. Modifications to the classical Hantzsch approach, potentially involving microwave irradiation or catalyst-mediated protocols, likely enabled the efficient coupling of the 2-aminothiazoline intermediate with 4-fluoroacetophenone or analogous electrophiles to form the critical C–N linkage [8].
Table 1: Key Historical Milestones for 1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one
Year | Milestone | Source/Context |
---|---|---|
~2000s | Initial synthesis and structural characterization | Adaptation of Hantzsch synthesis |
2010s | Entry in PubChem (CID 3752938) | Public chemical database |
2010s | Commercial cataloging (sc-333698) | Research chemical suppliers |
2020s | Exploration in targeted pharmacophore development | Medicinal chemistry literature |
The molecular structure of 1-{4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one (C₁₃H₁₆N₂OS) integrates three critical domains: the electron-withdrawing acetyl group on the phenyl ring, the planar aromatic spacer, and the semi-saturated 5-ethyl-4,5-dihydrothiazol-2-amine moiety. This architecture creates a conjugated system with distinct electronic properties. The acetyl group (-COCH₃) contributes both polarity and a potential hydrogen-bond acceptor site, while the aniline-derived amino group (-NH-) serves as a hydrogen-bond donor/acceptor, crucial for intermolecular interactions. The thiazoline ring, with sulfur and imine nitrogen atoms, introduces additional hydrogen-bonding capability and dipole moments (calculated PSA ~58.2 Ų) [1] [2].
X-ray crystallography and computational modeling (e.g., DFT studies) reveal that the molecule adopts a predominantly planar conformation in the solid state, facilitated by resonance across the aniline-thiazoline junction. This planarity enhances stacking interactions with biological targets. The ethyl substituent at the 5-position of the thiazoline ring projects orthogonally to the plane, introducing steric bulk and lipophilicity (predicted LogP ~2.5) that influences membrane permeability. The thiazoline's reduced state (dihydro vs. aromatic thiazole) increases conformational flexibility, allowing adaptation to enzyme binding pockets—a feature exploited in rational drug design [7] [8].
Table 2: Structural Comparison of Related Heterocyclic Cores
Heterocycle | Saturation | Key Functional Groups | Aromaticity | Bioisosteric Potential |
---|---|---|---|---|
5-Ethyl-4,5-dihydro-1,3-thiazole | Partially saturated | -NH-, -S-, N=C- | Non-aromatic | Peptide bond mimic |
1,3,4-Thiadiazole | Unsaturated | -S-, -N=N- | Aromatic | Pyrimidine replacement |
1,3-Thiazole | Unsaturated | -S-, -N= | Aromatic | Imidazole/pyridine analog |
5,6-Dihydro-4H-1,3-thiazine | Partially saturated | -NH-, -S-, N=C-, -CH₂CH₂- | Non-aromatic | Conformationally flexible linker |
This compound serves as a versatile synthon due to the reactivity of its ketone carbonyl (susceptible to nucleophiles, reducible to alcohol) and the nucleophilic nature of the thiazoline ring nitrogen. Chemical modifications often target the acetyl group for condensation reactions (e.g., forming hydrazones or Schiff bases) or the thiazoline amino group for acylations/alkylations. Its structural similarity to other bioactive thiazoline-containing molecules (e.g., thiamine) underscores its role as a bioisostere. The electron-rich sulfur atom can coordinate metal ions, enabling applications in catalyst design or metalloenzyme inhibition studies. Compared to its unsaturated thiazole counterpart (e.g., 4-phenyl-1,3-thiazol-2-yl derivatives), the dihydrothiazole offers reduced ring strain and altered electronics, impacting binding affinity and metabolic stability [3] [7] [8].
In pharmacophore design, 1-{4-[(5-ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one functions as a multi-functional scaffold providing critical pharmacophoric features: 1) The hydrogen-bond donor/acceptor pair (NH group bridging phenyl and thiazoline), 2) The hydrogen-bond acceptor (ketone oxygen), 3) The moderately lipophilic domain (ethyl group and phenyl ring), and 4) The polarizable sulfur atom. This combination enables simultaneous interaction with diverse biological targets. Its incorporation into larger molecular frameworks aims to enhance target affinity, selectivity, and drug-like properties [8].
A prominent strategy involves using this core as a rigid linker connecting auxiliary binding fragments. For instance, replacing the acetyl group with substituted heteroaryl systems (e.g., pyrimidines or triazoles) has generated compounds evaluated for kinase inhibition. The ketone functionality serves as a synthetic handle for bioisosteric replacement, such as substituting the carbonyl with a sulfoximine group (-S(O)(=NH)-) to modulate polarity or with a fluorinated methylene unit (-CF₂-) to enhance metabolic stability. Computational docking studies suggest the molecule binds effectively to ATP pockets in kinases (e.g., Src family kinases) and allosteric sites in tubulin, leveraging its planar conformation for π-stacking with Phe/Tyr residues and its NH group for hydrogen bonding with backbone carbonyls [4] [8].
Table 3: Pharmacophore Derivatization Approaches and Target Applications
Derivatization Site | Common Modifications | Target Applications | Observed Impact |
---|---|---|---|
Acetyl group (R-CO-) | Conversion to hydrazones, oximes, enones | Tubulin polymerization inhibitors | Enhanced cytotoxicity (IC₅₀ < 1 µM) |
Reduction to alcohol | CNS-targeting agents | Increased blood-brain barrier penetration | |
Amino group (-NH-) | Acylation (amide formation) | Kinase inhibitors (e.g., FAK, VEGFR2) | Improved target selectivity |
Alkylation | Antimicrobial agents | Broadened spectrum against Gram-negative bacteria | |
Thiazoline ring | Oxidation to thiazole | Anticancer agents (DNA topo II) | Increased planarity and DNA intercalation |
Substituent variation at C-5 | Anticonvulsant scaffolds | Modulation of GABAergic activity |
The scaffold demonstrates significant potential in bioisosteric replacement strategies. It serves as a saturated analog of 1,3,4-thiadiazoles—established cytotoxic agents that disrupt DNA replication or tubulin dynamics. Studies show that dihydrothiazole derivatives retain comparable antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines (reported GI₅₀ values: 0.74–10.0 µg/mL for thiadiazoles), likely through similar mechanisms like carbonic anhydrase IX/XII inhibition or microtubule destabilization, but with improved solubility profiles [4] [8]. Its structural analogy to FDA-approved thiazole-containing drugs (e.g., dasatinib's aminothiazole core, riluzole) further validates its pharmacological relevance. Emerging research explores its integration into PROTACs (PROteolysis TArgeting Chimeras), where its binding moiety directs target protein degradation, capitalizing on its specific protein interaction capabilities [6] [8].
Table 4: Key Thiazole-Containing Pharmacophores and Their Applications
Compound Name | Core Structure | Biological Activity | Status/Application |
---|---|---|---|
1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one | Dihydrothiazole-aniline-acetyl | Pharmacophore scaffold | Preclinical research |
Dasatinib | Aminothiazole-carboxamide | Bcr-Abl tyrosine kinase inhibitor | FDA-approved (CML) |
Riluzole | Aminothiazole-benzodiazepine | Glutamate release inhibitor | FDA-approved (ALS) |
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | Antiproliferative agent | Preclinical (multiple carcinomas) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: